[4-(2-Chloro-6-methyl-pyrimidin-4-ylsulfanyl)-6-morpholin-4-yl-[1,3,5]triazin-2-yl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is a complex organic compound that features a unique combination of pyrimidine, triazine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the pyrimidine and triazine intermediates. One common route involves the reaction of 2-chloro-6-methyl-4-pyrimidinylamine with a suitable thiol reagent to form the pyrimidinylsulfanyl intermediate. This intermediate is then reacted with a morpholino-triazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom in the sulfanyl group can participate in oxidation-reduction reactions.
Condensation Reactions: The triazine ring can undergo condensation with other amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation-reduction reactions can modify the sulfanyl group to form sulfoxides or sulfones .
Scientific Research Applications
N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Material Science: Its unique chemical properties make it a candidate for use in advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyrimidin-4-amine: Shares the pyrimidine core but lacks the triazine and morpholine moieties.
2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide: Similar sulfanyl-pyrimidine structure but different substituents.
Uniqueness
N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is unique due to its combination of pyrimidine, triazine, and morpholine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18ClN7OS |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-(2-chloro-6-methylpyrimidin-4-yl)sulfanyl-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H18ClN7OS/c1-9-8-10(17-11(15)16-9)24-14-19-12(21(2)3)18-13(20-14)22-4-6-23-7-5-22/h8H,4-7H2,1-3H3 |
InChI Key |
KGWQZIFXCKNWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)SC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.